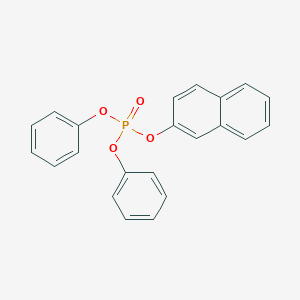

Naphthalen-2-yl diphenyl phosphate

Description

Properties

IUPAC Name |

naphthalen-2-yl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17O4P/c23-27(24-20-11-3-1-4-12-20,25-21-13-5-2-6-14-21)26-22-16-15-18-9-7-8-10-19(18)17-22/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJUBNHZCFKUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90603367 | |

| Record name | Naphthalen-2-yl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18872-49-6 | |

| Record name | Naphthalen-2-yl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90603367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Naphthalen-2-yl Diphenyl Phosphate

This technical guide provides a comprehensive overview of Naphthalen-2-yl diphenyl phosphate, a significant organophosphate ester. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, a robust synthesis protocol, detailed analytical characterization methods, and essential safety considerations. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Core Molecular Attributes

Naphthalen-2-yl diphenyl phosphate is an aromatic phosphate ester characterized by the presence of a naphthalene ring system and two phenyl groups attached to a central phosphate core. Understanding its fundamental physicochemical properties is the first step in its effective application and handling.

Molecular Structure and Identity

The structure of Naphthalen-2-yl diphenyl phosphate is defined by the covalent bonding of a 2-naphthoxy group and two phenoxy groups to a phosphoryl center.

-

Molecular Formula: C₂₂H₁₇O₄P

-

Molecular Weight: 376.34 g/mol

-

CAS Number: 18872-49-6

-

Canonical SMILES: C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC4=CC=CC=C4C=C3

Physicochemical Properties

A summary of the key quantitative data for Naphthalen-2-yl diphenyl phosphate is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 376.34 g/mol | |

| Molecular Formula | C₂₂H₁₇O₄P | |

| Boiling Point | 469.3°C at 760 mmHg | |

| Physical Form | Solid | Sigma-Aldrich |

| Storage | Inert atmosphere, room temperature | BLD Pharm |

Synthesis and Mechanism

The synthesis of Naphthalen-2-yl diphenyl phosphate is typically achieved through a nucleophilic substitution reaction involving the phosphorylation of 2-naphthol. The most common and efficient method utilizes diphenyl phosphoryl chloride as the phosphorylating agent.

Causality of Reagent Selection

-

2-Naphthol: This substrate provides the naphthalene moiety. Its hydroxyl group acts as the nucleophile, attacking the electrophilic phosphorus atom of the phosphoryl chloride.

-

Diphenyl Phosphoryl Chloride (Diphenyl Chlorophosphate): This is the key phosphorylating agent. The chlorine atom is an excellent leaving group, facilitating the formation of the new P-O bond with 2-naphthol. Its synthesis from diphenyl phosphate provides a reliable source for this reagent[1].

-

Base (e.g., Triethylamine, Pyridine): An organic, non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the 2-naphthol, which would deactivate it as a nucleophile, and drives the reaction to completion according to Le Châtelier's principle.

-

Aprotic Solvent (e.g., Dichloromethane, Tetrahydrofuran): An anhydrous aprotic solvent is used to dissolve the reactants and prevent unwanted side reactions, such as the hydrolysis of the diphenyl phosphoryl chloride.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through in-process monitoring and comprehensive final product analysis.

Step 1: Preparation of Diphenyl Phosphoryl Chloride

-

Reaction: Diphenyl phosphate is reacted with a chlorinating agent like bis(trichloromethyl) carbonate in an organic solvent such as dichloromethane, with N,N-dimethylformamide as a catalyst[1].

-

Rationale: This step converts the more stable diphenyl phosphate into the highly reactive diphenyl phosphoryl chloride needed for the subsequent esterification.

Step 2: Phosphorylation of 2-Naphthol

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-naphthol (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane).

-

Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (1.1 eq) dropwise.

-

Phosphorylating Agent Addition: Dissolve diphenyl phosphoryl chloride (1.05 eq) in anhydrous dichloromethane and add it dropwise to the cooled solution over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of 2-naphthol.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Naphthalen-2-yl diphenyl phosphate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Naphthalen-2-yl diphenyl phosphate.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized Naphthalen-2-yl diphenyl phosphate. The following techniques are standard for this purpose.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene and phenyl groups, typically in the range of 7.0-8.5 ppm. The integration of these signals should correspond to the 17 aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display a series of signals for the 22 carbon atoms. The carbons of the naphthalene ring and the phenyl rings will appear in the aromatic region (approx. 110-155 ppm). The carbon atom directly bonded to the phosphate oxygen (C-O-P) will show a characteristic coupling to the phosphorus atom.

-

³¹P NMR: This is a definitive technique for phosphorus-containing compounds. A single signal is expected for the phosphate group, with a chemical shift that is characteristic of aryl phosphate esters. For similar structures, this signal appears around 12 ppm[2].

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 2.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1250 | P=O stretch | Phosphoryl |

| ~1050 | P–O–C stretch | Phosphate ester |

| 1600-1450 | C=C stretch | Aromatic rings |

| 3100-3000 | C-H stretch | Aromatic rings |

These characteristic bands for the P=O and P-O-C groups are strong indicators of a successful phosphorylation reaction[2].

3.1.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. For Naphthalen-2-yl diphenyl phosphate, the expected [M+H]⁺ or [M+Na]⁺ ions would be observed, providing a highly accurate mass measurement that validates the molecular formula C₂₂H₁₇O₄P.

Characterization Workflow

Caption: A multi-technique approach for structural and purity validation.

Applications and Research Relevance

While specific, large-scale industrial applications for Naphthalen-2-yl diphenyl phosphate are not widely documented in publicly available literature, its structural motifs suggest potential utility in several areas of chemical research and development:

-

Flame Retardants: Aromatic phosphate esters are a well-known class of halogen-free flame retardants. The high aromatic content of this molecule could impart significant char-forming capabilities and thermal stability to polymers.

-

Organic Synthesis: It can serve as a precursor or intermediate in the synthesis of more complex molecules. The phosphate group can be a leaving group in certain cross-coupling reactions or be used to activate the naphthol oxygen for other transformations.

-

Ligand Development: The rigid naphthalene backbone and the stereoelectronic properties of the phosphate group make it a candidate for inclusion in the design of novel ligands for catalysis or materials science.

Safety and Toxicological Profile

As an organophosphate ester, Naphthalen-2-yl diphenyl phosphate should be handled with appropriate caution.

General Organophosphate Toxicity

The primary mechanism of acute toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.

Hazard Identification

Based on supplier safety data sheets, Naphthalen-2-yl diphenyl phosphate is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Precautionary Measures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If swallowed or inhaled, seek immediate medical attention.

Conclusion

Naphthalen-2-yl diphenyl phosphate is a well-defined organophosphate ester with a precise molecular weight of 376.34 g/mol . Its synthesis is readily achievable through standard phosphorylation chemistry, and its structure can be unequivocally confirmed using a suite of modern analytical techniques. While its specific applications are an area ripe for further exploration, its chemical nature suggests potential as a flame retardant, a synthetic intermediate, or a building block for advanced materials. As with all organophosphates, adherence to strict safety protocols is paramount during its handling and use. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the potential of this intriguing molecule.

References

-

El Ayouchi, H., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(4), M1285. Available at: [Link]

- Wang, J., et al. (2020). Chemical synthesis method of diphenyl chlorophosphate. Google Patents, WO2020244162A1.

-

Crysdot LLC. Naphthalen-2-yl diphenyl phosphate. Product Page. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Naphthalen-2-yl Diphenyl Phosphate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of Naphthalen-2-yl diphenyl phosphate, a compound of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in the drug discovery and development process, this document offers a deep dive into the theoretical and practical aspects of determining the solubility of this specific naphthalene derivative. We will explore its physicochemical properties, propose a robust experimental protocol for solubility assessment, and discuss the implications of its solubility profile in various scientific applications.

Introduction: The Significance of Naphthalen-2-yl Diphenyl Phosphate and its Solubility

Naphthalene and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications as anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] The naphthalene scaffold is a versatile platform that allows for diverse structural modifications to modulate biological activity.[1] Naphthalen-2-yl diphenyl phosphate, with its unique combination of a naphthalene core and a diphenyl phosphate group, presents a molecule with potential for various biological interactions and material science applications.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in both biological and chemical systems. In drug development, poor aqueous solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.[3] Conversely, solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro and in vivo testing.[3] A thorough understanding of the solubility of Naphthalen-2-yl diphenyl phosphate is therefore paramount for any researcher or scientist looking to unlock its full potential.

Physicochemical Properties of Naphthalen-2-yl Diphenyl Phosphate

A foundational understanding of the key physicochemical properties of Naphthalen-2-yl diphenyl phosphate is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C22H17O4P | |

| Molecular Weight | 376.34 g/mol | |

| CAS Number | 18872-49-6 | |

| Boiling Point | 469.3°C at 760 mmHg | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Experimental Protocol for Determining the Solubility of Naphthalen-2-yl Diphenyl Phosphate

To address the lack of specific solubility data, this section provides a detailed, field-proven protocol for determining the solubility of Naphthalen-2-yl diphenyl phosphate in a range of relevant solvents. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. The following solvents are recommended to cover a range of polarities and are commonly used in drug discovery and development.[3]

-

Aqueous Buffer (e.g., Phosphate-Buffered Saline, pH 7.4): To simulate physiological conditions and assess its potential for biological applications.[3]

-

Methanol & Ethanol: Common polar protic solvents used in synthesis and formulation.

-

Acetone: A polar aprotic solvent.

-

Dichloromethane (DCM) & Chloroform: Non-polar solvents often used for extraction and purification.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a high capacity for dissolving a wide range of organic compounds, often used for creating stock solutions for biological assays.[3]

-

Toluene & Hexane: Non-polar hydrocarbon solvents.

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[6]

Caption: A flowchart of the shake-flask method for solubility determination.

Step-by-Step Methodology

Materials:

-

Naphthalen-2-yl diphenyl phosphate (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Naphthalen-2-yl diphenyl phosphate into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Shake the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to test different time points to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After the incubation period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Use a syringe filter to draw the supernatant, ensuring no solid particles are transferred. The filter material should be chemically compatible with the solvent.

-

-

-

Quantification:

-

Accurately dilute an aliquot of the clear supernatant with the appropriate solvent.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of Naphthalen-2-yl diphenyl phosphate. HPLC is often the method of choice due to its sensitivity and specificity.[3] A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and a standard curve is established.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.

-

Report the solubility values along with the experimental conditions (temperature, equilibration time).

-

Expert Insights and Causality

The "Why" Behind the "How":

-

Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium has been reached and the solution is truly saturated.[6]

-

Why constant temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful results.

-

Why a validated analytical method? The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used for quantification. A validated method ensures that the measurements are reliable.

Logical Relationships in Solubility Studies

The interplay between the compound's properties, the solvent's characteristics, and the experimental conditions dictates the final solubility value.

Caption: Factors influencing the solubility of a compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of Naphthalen-2-yl diphenyl phosphate. While specific solubility data remains to be experimentally determined, the proposed protocol offers a robust and reliable pathway for researchers to generate this critical information. A detailed understanding of the solubility of this compound will be instrumental in advancing its potential applications in drug discovery and materials science. Future work should focus on the experimental execution of the outlined protocol and the subsequent application of this knowledge in formulation development and biological testing.

References

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 234-263. [Link]

-

ResearchGate. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. [Link]

-

MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Crysdot LLC. (n.d.). Naphthalen-2-yl diphenyl phosphate. [Link]

-

ResearchGate. (n.d.). The study of the solubility of naphthalene diimides with various bulky flanking substituents in different solvents by UV–vis spectroscopy | Request PDF. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Diphenyl phosphate | 838-85-7 [chemicalbook.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Thermal Landscape of Naphthalen-2-yl Diphenyl Phosphate: A Technical Guide to Melting Point Determination

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive framework for determining the melting point of naphthalen-2-yl diphenyl phosphate, a compound of interest in materials science and drug development. In the absence of a readily available, experimentally verified melting point in public literature, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. It outlines both experimental and computational methodologies, emphasizing the scientific principles and causality behind these advanced analytical techniques.

Introduction: The Significance of a Melting Point

The melting point is a fundamental thermodynamic property of a crystalline solid, representing the temperature at which it transitions to a liquid phase at atmospheric pressure. For drug development professionals and materials scientists, this value is a critical indicator of a compound's purity, identity, and the strength of its crystal lattice interactions. An accurate melting point is essential for quality control, formulation development, and predicting a substance's physical stability.

Naphthalen-2-yl diphenyl phosphate, an aromatic phosphate ester, presents a unique combination of a bulky naphthalene group and two phenyl rings attached to a central phosphate core. This structure suggests a complex interplay of intermolecular forces, making the theoretical and experimental determination of its melting point a non-trivial but vital task.

Physicochemical Properties of Naphthalen-2-yl Diphenyl Phosphate

A summary of the known physicochemical properties of naphthalen-2-yl diphenyl phosphate is presented below. The absence of a reported melting point underscores the necessity of the methodologies detailed in this guide.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₇O₄P | - |

| Molecular Weight | 376.34 g/mol | - |

| CAS Number | 944-76-3 | - |

| Boiling Point | 469.3 °C at 760 mmHg | - |

Experimental Determination of Melting Point

When a literature value is unavailable, direct experimental measurement is the most reliable method for determining the melting point. The choice of technique depends on the required precision and the amount of sample available.

Capillary Melting Point Method

This traditional and widely used method provides a melting range and is an excellent first step for characterizing a new compound.[1][2][3][4]

A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range. A narrow melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

-

Sample Preparation: Ensure the naphthalen-2-yl diphenyl phosphate sample is thoroughly dried and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point. A preliminary, faster heating can be done to get an approximate melting temperature.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the final melting point.

The protocol's integrity is maintained by using a calibrated thermometer and performing multiple measurements to ensure reproducibility. Comparing the result with the melting point of a known standard can also validate the apparatus's accuracy.

Differential Scanning Calorimetry (DSC)

For a more precise and quantitative analysis, Differential Scanning Calorimetry (DSC) is the preferred method. It not only provides the melting point but also the enthalpy of fusion (ΔHfus), a measure of the energy required to melt the solid.[5][6][7][8]

DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.[6][8] When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is typically taken as the melting point.[7]

-

Sample Preparation: Accurately weigh 2-5 mg of naphthalen-2-yl diphenyl phosphate into an aluminum DSC pan.

-

Encapsulation: The pan is hermetically sealed to prevent any loss of sample due to sublimation.

-

Instrument Calibration: The DSC instrument must be calibrated for temperature and enthalpy using certified standards, such as indium.[8]

-

Experimental Conditions:

-

Temperature Program: A common method is to heat the sample from a temperature well below the expected melting point to a temperature significantly above it. A heating rate of 10 °C/min is standard.[9]

-

Purge Gas: An inert gas, such as nitrogen, is continuously purged through the DSC cell to create a stable thermal environment.[8]

-

-

Data Analysis: The resulting thermogram is analyzed to determine the extrapolated onset temperature of the melting endotherm, which is reported as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion.

The use of a calibrated instrument and certified reference materials for verification ensures the trustworthiness of the obtained data. The sharpness of the melting peak also serves as an indicator of the sample's purity.

Computational Prediction of Melting Point

In silico methods provide a valuable and increasingly accurate means of predicting melting points, especially in the early stages of drug discovery and material design.[10][11]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate a compound's physicochemical properties with its molecular descriptors.[12][13][14][15][16]

The melting point is fundamentally related to the enthalpy and entropy of fusion (Tm = ΔHfus / ΔSfus).[17] QSPR models use various molecular descriptors that represent a molecule's size, shape, flexibility, and intermolecular interaction potential to predict these thermodynamic quantities or the melting point directly.[11][17]

-

Molecular Descriptors Calculation: The 2D or 3D structure of naphthalen-2-yl diphenyl phosphate is used to calculate a wide range of descriptors, including topological, geometrical, and electronic parameters.

-

Model Application: These descriptors are then fed into a pre-existing, validated QSPR model. These models are often developed using statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN).[13][14][15]

-

Prediction: The model outputs a predicted melting point. The accuracy of the prediction depends on the applicability domain of the model and the similarity of the target molecule to the compounds in the model's training set.

Machine Learning and AI-based Predictors

Modern approaches leverage machine learning and artificial intelligence to predict melting points with increasing accuracy.[11][18] These models are trained on large datasets of chemical structures and their experimentally determined melting points.

Several online platforms and software packages offer melting point prediction based on machine learning models.[19] These tools often only require the input of the compound's SMILES (Simplified Molecular-Input Line-Entry System) string. For naphthalen-2-yl diphenyl phosphate, the SMILES string is: O=P(OC1=CC=CC=C1)(OC1=CC=C1)(OC1=CC2=C(C=CC=C2)C=C1).

Factors Influencing the Melting Point of Naphthalen-2-yl Diphenyl Phosphate

The melting point of this compound is determined by the intricate balance of several structural factors:

-

Molecular Weight and Size: Generally, for a series of related compounds, an increase in molecular weight leads to a higher melting point due to stronger van der Waals forces.[4]

-

Molecular Symmetry and Shape: More symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to a higher melting point.[20] The relatively rigid and planar nature of the naphthalene and phenyl groups contributes to this.

-

Intermolecular Forces: As an aromatic phosphate ester, the dominant intermolecular forces are van der Waals interactions (specifically, π-π stacking of the aromatic rings) and dipole-dipole interactions arising from the polar phosphate group. The absence of hydrogen bond donors will likely result in a lower melting point compared to analogous compounds with hydroxyl or amino groups.

-

Conformational Flexibility: The rotational freedom around the P-O and C-O bonds can influence how well the molecule packs in a crystal. More rigid molecules often have higher melting points.

Conclusion

References

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (n.d.). SciELO. Retrieved January 27, 2026, from [Link]

-

Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction. (2020, June 4). ACS Publications. Retrieved January 27, 2026, from [Link]

-

How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (n.d.). Instructables. Retrieved January 27, 2026, from [Link]

-

Estimation of Melting Points of Organics. (2017, December 22). PubMed. Retrieved January 27, 2026, from [Link]

-

Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved January 27, 2026, from [Link]

-

Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. (2024, August 31). Journal of Student Research. Retrieved January 27, 2026, from [Link]

-

Prediction of Melting Temperature of Organic Molecules using Machine Learning. (2025, February 22). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved January 27, 2026, from [Link]

-

Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 27, 2026, from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved January 27, 2026, from [Link]

-

Prediction of melting point for drug-like compounds via QSPR methods. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]

-

QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. (2024, September 4). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Function and Selection of Ester Plasticizers. (n.d.). Hallstar Industrial. Retrieved January 27, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved January 27, 2026, from [Link]

-

Thermal oxidative degradation studies of phosphate esters. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. (n.d.). DergiPark. Retrieved January 27, 2026, from [Link]

-

QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Phosphate esters. Chemistry and properties. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 27, 2026, from [Link]

-

Branching, and Its Affect On Melting and Boiling Points. (2010, July 9). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). DNAS | Duke Kunshan University. Retrieved January 27, 2026, from [Link]

-

PHOSPHATE ESTERS. (n.d.). Ataman Kimya. Retrieved January 27, 2026, from [Link]

Sources

- 1. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 2. davjalandhar.com [davjalandhar.com]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scielo.br [scielo.br]

- 6. tainstruments.com [tainstruments.com]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 9. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 10. jsr.org [jsr.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. International Journal of Chemistry and Technology » Submission » QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods [dergipark.org.tr]

- 16. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

Naphthalen-2-yl Diphenyl Phosphate: A Comprehensive Technical Guide

An In-depth Review of Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction

Naphthalen-2-yl diphenyl phosphate is an organophosphorus compound belonging to the class of aryl phosphates. Its chemical structure, featuring a bulky naphthalene group and two phenyl rings attached to a central phosphate moiety, imparts a unique combination of thermal stability, chemical inertness, and specific reactivity. These properties make it a compound of significant interest in various industrial and research applications, including as a flame retardant, a lubricant additive, and a versatile reagent in organic synthesis. This technical guide provides a comprehensive review of the available literature on naphthalen-2-yl diphenyl phosphate, covering its synthesis, chemical and physical properties, key applications with an emphasis on the underlying mechanisms, and toxicological profile.

Chemical and Physical Properties

Naphthalen-2-yl diphenyl phosphate is a solid at room temperature with the chemical formula C₂₂H₁₇O₄P and a molecular weight of 376.34 g/mol . Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18872-49-6 | |

| Molecular Formula | C₂₂H₁₇O₄P | |

| Molecular Weight | 376.34 g/mol | |

| Boiling Point | 469.3 °C at 760 mmHg | |

| Physical Form | Solid | |

| Storage | 2-8°C, Inert atmosphere |

Synthesis of Naphthalen-2-yl Diphenyl Phosphate

Step 1: Synthesis of Diphenyl Phosphorochloridate

Diphenyl phosphorochloridate is a crucial precursor and its synthesis is well-documented.[1][2] The reaction typically involves the phosphorylation of phenol with phosphorus oxychloride (POCl₃).[1][2]

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, condenser, and a dropping funnel, a mixture of phenol and phosphorus oxychloride is prepared. The molar ratio of phenol to POCl₃ is typically in the range of 1:1 to 3:1.[2]

-

A catalyst, such as triphenylphosphine or triphenylphosphine oxide, is added to the mixture.[2]

-

The reaction mixture is heated to a temperature between 50°C and 150°C for several hours.[2]

-

The progress of the reaction is monitored by gas chromatography (GC) to determine the consumption of phenol.

-

Upon completion, the reaction mixture is subjected to vacuum distillation to isolate the diphenyl phosphorochloridate.

Caption: Synthesis of Diphenyl Phosphorochloridate.

Step 2: Synthesis of Naphthalen-2-yl Diphenyl Phosphate

The final step involves the reaction of diphenyl phosphorochloridate with 2-naphthol. This is a nucleophilic substitution reaction where the hydroxyl group of 2-naphthol attacks the phosphorus atom of the phosphorochloridate, leading to the displacement of the chlorine atom.

Experimental Protocol:

-

In a suitable solvent, such as tetrahydrofuran (THF), 2-naphthol is dissolved.

-

A base, for example, 1,4-dimethylpiperazine (DMP), is added to the solution to deprotonate the 2-naphthol, forming the more nucleophilic naphthoxide.[3]

-

Diphenyl phosphorochloridate is then added dropwise to the reaction mixture at a controlled temperature, typically around 60°C.[3]

-

The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is filtered to remove any precipitated salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield pure naphthalen-2-yl diphenyl phosphate.

Caption: Synthesis of Naphthalen-2-yl Diphenyl Phosphate.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings and the naphthalene moiety.

-

¹³C NMR: The carbon NMR spectrum will exhibit a series of signals for the aromatic carbons of the phenyl and naphthyl groups.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For aryl phosphates, the ³¹P chemical shift is sensitive to the electronic nature of the substituents on the aryl rings.[4][5][6] Electron-withdrawing groups on the aryl ring generally lead to an upfield shift (lower δ value), while electron-donating groups cause a downfield shift.[5][6] The ³¹P chemical shift for naphthalen-2-yl diphenyl phosphate is expected to be in the typical range for triaryl phosphates.

Infrared (IR) Spectroscopy

The IR spectrum of naphthalen-2-yl diphenyl phosphate should display characteristic absorption bands for the P=O stretching vibration (typically around 1250-1300 cm⁻¹), P-O-Ar stretching vibrations (around 900-1100 cm⁻¹), and C-H and C=C stretching and bending vibrations of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 376.34 g/mol .

Thermal Analysis (TGA/DSC)

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the compound. Aryl phosphates generally exhibit high thermal stability, with decomposition occurring at elevated temperatures.[7][8][9] The TGA curve would show the onset of decomposition and the percentage of residue at high temperatures.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and other thermal transitions of the compound.

Applications

The unique structural features of naphthalen-2-yl diphenyl phosphate suggest its utility in several key industrial applications, primarily as a flame retardant and a lubricant additive.

Flame Retardant

Organophosphorus compounds are widely used as flame retardants in various polymers.[10][11][12][13][14] Their mechanism of action can occur in both the gas phase and the condensed phase.

-

Condensed-Phase Mechanism: In the condensed phase, upon heating, phosphorus-based flame retardants can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a protective char layer on the surface of the material.[11] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatile compounds.

-

Gas-Phase Mechanism: In the gas phase, phosphorus-containing radicals (e.g., PO•) can be generated during combustion. These radicals can scavenge the highly reactive H• and OH• radicals that propagate the combustion process in the flame, thus exerting a flame-inhibiting effect.

The presence of the bulky and thermally stable naphthalene and phenyl groups in naphthalen-2-yl diphenyl phosphate is expected to enhance its effectiveness as a char-forming agent, contributing to a robust condensed-phase flame retardant mechanism.

Lubricant Additive

Aryl phosphates are known to be effective antiwear and extreme pressure (EP) additives in lubricants.[15][16] They function by forming a protective tribofilm on metal surfaces under boundary lubrication conditions.

Mechanism of Action:

-

Adsorption: The polar phosphate head of the molecule adsorbs onto the metal surface.

-

Tribochemical Reaction: Under the high temperatures and pressures generated at the asperity contacts of sliding surfaces, the aryl phosphate decomposes and reacts with the metal surface.

-

Film Formation: This reaction forms a durable, glassy film composed of iron phosphates and polyphosphates. This film has a lower shear strength than the base metal, which reduces friction and prevents direct metal-to-metal contact, thereby minimizing wear.

The naphthalene moiety in naphthalen-2-yl diphenyl phosphate could enhance the thermal and oxidative stability of the lubricant formulation and improve the solubility of other additives.[15][16][17][18][19]

Caption: Mechanism of Action as a Lubricant Additive.

Toxicology and Safety

The safety profile of naphthalen-2-yl diphenyl phosphate is an important consideration for its handling and application. Based on available data for the compound and related aryl phosphates, the following hazard information is pertinent.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Studies on other aryl phosphates have indicated potential for various toxic effects, including reproductive toxicity and adverse effects on the liver and other organs.[20][21][22][23][24] Therefore, it is crucial to handle naphthalen-2-yl diphenyl phosphate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area.

Conclusion

Naphthalen-2-yl diphenyl phosphate is a promising organophosphorus compound with significant potential in material science and industrial applications. Its robust chemical structure suggests excellent thermal stability and performance as a flame retardant and lubricant additive. While specific experimental data for this compound is limited in the public domain, this technical guide has provided a comprehensive overview based on the available literature for the compound and its close structural analogs. The proposed synthesis route offers a practical approach for its preparation, and the outlined characterization methods provide a framework for its analysis. Further research to elucidate the specific performance characteristics and a more detailed toxicological evaluation of naphthalen-2-yl diphenyl phosphate is warranted to fully realize its potential in various applications.

References

- Albright, K., & Buncel, E. (1988). Correlation of 31P nuclear magnetic resonance chemical shifts in aryl phosphinates with Hammett substituent constants. Canadian Journal of Chemistry, 66(12), 3137-3143.

- CN105037419A - Method for preparing diphenyl phosphorochloridate. (2015).

- Corrosion. (2022, August 21).

- Dunn, E. J., Purdon, J. G., Bannard, R. A. B., Albright, K., & Buncel, E. (1988). Substituent effects on the 31P, 13C, and 1H NMR chemical shifts of substituted diphenyl 1-phenylamino-1-phenylmethanephosphonates and their anions.

- E, J., & B, R. A. B. (1988). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. The Journal of Physical Chemistry C, 124(16), 8736-8745.

- Graillot, A. (2021, March). Phosphorus Flame Retardants. SPECIFIC POLYMERS.

- Hunter, M. E. (2018, July 15). Alkylated Naphthalenes: The Mystery Base Fluid. Lubes'N'Greases.

- Henschler, D., & Hott, D. (1961). A Study on the Acute Toxicity of the Tri-aryl Phosphates Used as Plasticizers. Naunyn-Schmiedeberg's Archives of Experimental Pathology and Pharmacology, 241(1), 157-158.

- Hunter, M. E. (n.d.).

- Reich, H. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts.

- Jakab, E., & Levay, G. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7954.

- Kim, U. J., Oh, J. E., & Jo, A. (2023). Ecological and human health risk of aryl-phosphate flame retardants (APFRs): Sources, distribution, and toxicity. Critical Reviews in Environmental Science and Technology, 53(24), 2849-2868.

- CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol. (2010).

- CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate. (2017).

- Kumar, A., et al. (2022). Green synthesis and antimicrobial activities of diphenyl substituted aryl phosphoramidates.

- Specific Polymers. (n.d.). Phosphorus Flame Retardants.

- EP0521628A1 - Organic phosphates and their preparation. (1993).

- Environment Agency. (2007).

- Loehle, S., & Riedel, R. (2020). Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. ChemRxiv.

- EP3052588A1 - Low viscosity/low volatility lubricant oil compositions comprising alkylated naphthalenes. (2016).

- Sonnier, R., et al. (2021). A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. Polymers, 13(16), 2736.

- Shioiri, T., & Yamada, S. (1974).

- King Industries, Inc. (2018, July 15). Alkylated Naphthalenes: The Mystery Base Fluid. Lubes'N'Greases.

- Enamine. (n.d.).

- Armstrong, D. R., et al. (2014). Formation, Reactivity and Decomposition of Aryl Phospha-Enolates. Dalton Transactions, 43(1), 229-237.

- WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate. (2020).

- Gholivand, K., & Shariatinia, Z. (2004). ELECTRONIC STRUCTURE AND 31P NMR CHEMICAL SHIFT OF SUBSTITUTED TRIARYL, DIARYL METHYL AND DIMETHYL ARYL PHOSPHATES-A SEMI-EMPIRICAL MOLECULAR ORBITAL APPROACH.

- Chen, F., et al. (2022). Adverse Effects of Aryl Organophosphate Esters on Reproduction. Environmental Science & Technology, 56(10), 6149-6162.

- Ben-Aicha, C., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

- Wang, X., et al. (2021). Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing.

- Alfa Chemistry. (2023, October 10).

- Yue, D., & Larock, R. C. (2004). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 69(16), 5373-5377.

- King Industries, Inc. (n.d.).

- Adams, W. J., et al. (1983). Toxicity of five alkyl-aryl phosphate ester chemicals to four species of freshwater fish. Environmental Toxicology and Chemistry, 2(1), 31-40.

- Banach, M., & Makara, A. (2011). Thermal Decomposition of Sodium Phosphates.

- Leppard, D. G. (1971).

- Crysdot LLC. (n.d.).

- Buncel, E., et al. (1988). SUBSTITUENT EFFECTS ON THE 31P, 13C, AND 1H NMR CHEMICAL SHIFTS OF SUBSTITUTED DIPHENYL 1-PHENYLAMINO-1-PHENYLMETHANEPHOSPHONATES AND THEIR ANIONS.

- PubChem. (n.d.). Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane.

- Tate, S., & Iwata, T. (2013). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganica Chimica Acta, 405, 242-247.

- Kumar, H. A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis-(3-benz-yl-oxy)benzoate.

Sources

- 1. CN105037419A - Method for preparing diphenyl phosphorochloridate - Google Patents [patents.google.com]

- 2. CN106810575A - A kind of preparation method of chlorinated diphenyl phosphate - Google Patents [patents.google.com]

- 3. acgpubs.org [acgpubs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. specificpolymers.com [specificpolymers.com]

- 12. A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance [mdpi.com]

- 13. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. lubesngreases.com [lubesngreases.com]

- 17. scribd.com [scribd.com]

- 18. EP3052588A1 - Low viscosity/low volatility lubricant oil compositions comprising alkylated naphthalenes - Google Patents [patents.google.com]

- 19. stle.org [stle.org]

- 20. A Study on the Acute Toxicity of the Tri-aryl Phosphates Used as Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 23. pubs.acs.org [pubs.acs.org]

- 24. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes & Protocols: Naphthalen-2-yl Diphenyl Phosphate (NDDP) as a Flame Retardant for High-Performance Polymers

Introduction and Statement of Purpose

The escalating demand for safer, more environmentally benign materials in electronics, automotive, and construction industries has intensified the research and development of effective halogen-free flame retardants (HFFRs). Organophosphorus flame retardants (OPFRs), particularly aryl phosphate esters, have emerged as a leading class of additives due to their high efficiency and favorable environmental profile.[1] This document provides a detailed technical guide for researchers and material scientists on the application of a novel aryl phosphate ester, Naphthalen-2-yl diphenyl phosphate (NDDP), for enhancing the fire safety of engineering thermoplastics, with a specific focus on Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blends.

NDDP is an aromatic phosphate ester characterized by a bulky, thermally stable naphthalene moiety. This unique structure is hypothesized to enhance char-forming capabilities and thermal stability compared to traditional phosphate esters like triphenyl phosphate (TPP).[2] The bulky naphthalene group can increase the glass transition temperature (Tg) and improve char residue, contributing to superior flame retardancy.[2] This guide outlines the fundamental mechanism of action, provides detailed protocols for polymer composite preparation, and describes the essential testing methodologies to validate performance.

Physicochemical Properties of NDDP

A thorough understanding of the physical and chemical properties of a flame retardant is critical for predicting its behavior during polymer processing and its final performance.

| Property | Value | Significance in Polymer Processing |

| Chemical Name | Naphthalen-2-yl diphenyl phosphate | - |

| Acronym | NDDP | - |

| CAS Number | 35639-59-3 | Unique identifier for the substance. |

| Molecular Formula | C22H17O4P | - |

| Molecular Weight | 376.34 g/mol | Influences volatility and migration within the polymer. |

| Appearance | White to off-white crystalline solid (predicted) | Affects handling and dispersion. |

| Phosphorus Content | ~8.2% | The active flame-retardant element content. |

| Melting Point | Not widely reported; expected to be >90 °C | Must be stable at polymer processing temperatures. |

| Thermal Stability (TGA, Td5%) | High; expected >300 °C | Crucial for preventing degradation during melt compounding. |

Mechanism of Action: A Dual-Phase Approach

Organophosphorus flame retardants like NDDP operate through a combination of gas-phase and condensed-phase mechanisms to interrupt the combustion cycle.[1][3][4]

-

Condensed-Phase Action: Upon heating, NDDP undergoes thermal decomposition to form phosphoric and polyphosphoric acids.[1][4] These acids act as catalysts, promoting the dehydration and cross-linking of the polymer matrix on the surface.[4][5] This process results in the formation of a stable, insulating layer of char.[3] The char layer acts as a physical barrier, limiting the evolution of flammable volatile gases and preventing the transfer of heat from the flame to the underlying polymer.[3][4] The naphthalene group in NDDP is expected to enhance the quality and thermal stability of this char layer.[2]

-

Gas-Phase Action: A portion of the flame retardant volatilizes and decomposes in the flame front. This releases phosphorus-containing radical species, primarily PO•. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the gas phase, effectively "quenching" the flame.[4][6]

Caption: Dual flame retardant mechanism of NDDP.

Application Protocol: PC/ABS Compounding and Specimen Preparation

This section provides a step-by-step protocol for incorporating NDDP into a PC/ABS blend, a common engineering thermoplastic alloy.

4.1 Materials and Equipment

-

Polymers: Injection molding grade Polycarbonate (PC) and Acrylonitrile-Butadiene-Styrene (ABS) pellets.

-

Flame Retardant: Naphthalen-2-yl diphenyl phosphate (NDDP) powder.

-

Processing Equipment:

-

Forced-air drying oven.

-

Gravimetric blender or manual weighing scale.

-

Co-rotating twin-screw extruder (L/D ratio ≥ 36:1 recommended).

-

Water bath for strand cooling.

-

Pelletizer.

-

Injection molding machine.

-

Standard test specimen molds (e.g., for ASTM D638, D256, UL 94).

-

4.2 Formulation Design

The optimal loading level of NDDP will depend on the target flame retardancy rating and the acceptable trade-offs in mechanical properties. A typical experimental design would include several loading levels.

| Formulation ID | PC (% wt.) | ABS (% wt.) | NDDP (phr) | Purpose |

| PC/ABS-Control | 60 | 40 | 0 | Baseline (Control) |

| PC/ABS-NDDP-8 | 60 | 40 | 8 | Low Loading Level |

| PC/ABS-NDDP-12 | 60 | 40 | 12 | Mid Loading Level |

| PC/ABS-NDDP-16 | 60 | 40 | 16 | High Loading Level |

| phr: parts per hundred resin (total polymer = 100 parts) |

4.3 Experimental Workflow

Sources

- 1. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 2. Preparation of Naphthalene-Based Flame Retardant for High Fire Safety and Smoke Suppression of Epoxy Resin | MDPI [mdpi.com]

- 3. valtris.com [valtris.com]

- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 5. specialchem.com [specialchem.com]

- 6. Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]

"13C NMR analysis of Naphthalen-2-yl diphenyl phosphate"

An Application Guide to the ¹³C NMR Analysis of Naphthalen-2-yl diphenyl phosphate

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Organophosphate Esters

Naphthalen-2-yl diphenyl phosphate belongs to the class of organophosphate esters, compounds of significant interest in fields ranging from medicinal chemistry to materials science. As with any synthesized compound, unambiguous structural confirmation is a cornerstone of research and development. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, high-resolution insight into the carbon framework of a molecule.[1] This application note provides a detailed guide to the principles, protocols, and interpretation of the ¹³C NMR spectrum of Naphthalen-2-yl diphenyl phosphate, tailored for researchers and drug development professionals. The focus is not merely on the procedural steps but on the underlying scientific rationale that ensures data integrity and confident structural elucidation.

A key feature in the ¹³C NMR of organophosphorus compounds is the presence of spin-spin coupling between the ¹³C nuclei and the spin-active ³¹P nucleus (I=½, 100% natural abundance). This interaction, known as J-coupling, splits the signals of nearby carbon atoms into doublets, providing invaluable information about proximity to the phosphorus center.[2][3] Understanding the patterns of these C-P coupling constants is critical for assigning the signals in the complex aromatic regions of the target molecule.

Molecular Structure and Carbon Environments

A logical first step in any NMR analysis is to deconstruct the molecule to identify the unique carbon environments. Due to molecular symmetry, several carbon atoms are chemically equivalent.

Caption: Structure of Naphthalen-2-yl diphenyl phosphate with carbon numbering.

The molecule has 22 carbon atoms in total, but due to the symmetry of the two phenyl groups, there are 16 unique carbon signals expected in the ¹³C NMR spectrum:

-

Naphthyl Group: 10 distinct carbons (C1' to C10').

-

Phenyl Groups: 6 distinct carbons (C1'' to C6'', with C2''/C6'', C3''/C5'' being equivalent pairs).

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible ¹³C NMR data hinges on meticulous sample preparation and correctly set acquisition parameters. The following protocol is designed to ensure data integrity.

I. Sample Preparation

-

Analyte Quantity: Weigh 50-100 mg of Naphthalen-2-yl diphenyl phosphate.

-

Rationale: ¹³C has a low natural abundance (~1.1%) and lower gyromagnetic ratio compared to ¹H, making it an insensitive nucleus.[4] A higher concentration is required to obtain a good signal-to-noise ratio (S/N) in a reasonable timeframe.[5][6] For molecules of this size, 50-100 mg is a standard range for achieving a quality spectrum within 1-2 hours.[6]

-

-

Solvent Selection and Volume: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Rationale: Deuterated solvents are essential as the spectrometer's field-frequency lock system uses the deuterium signal to maintain a stable magnetic field.[6] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds. However, be aware that it can be slightly acidic, which may be a concern for highly acid-sensitive compounds.[5] The specified volume ensures the sample fills the detection region of the NMR coil optimally.

-

-

Dissolution and Filtration: Dissolve the sample completely in the solvent in a separate small vial. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Rationale: Undissolved solid particles in the sample will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming. Using a separate vial ensures complete dissolution before transfer.

-

-

Tube and Labeling: Use a high-quality NMR tube rated for the spectrometer's field strength (e.g., 500 MHz). Label the tube clearly.

-

Rationale: Low-quality tubes can have imperfections in the glass that distort the magnetic field.[5] Scratches or defects can interfere with proper shimming and sample spinning.

-

II. NMR Data Acquisition

The following parameters are recommended for a 400 or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Experiment | ¹³C with ¹H decoupling (e.g., zgpg30) | Standard experiment to acquire a proton-decoupled ¹³C spectrum, where each unique carbon appears as a single peak (or a doublet if coupled to P). |

| Solvent | CDCl₃ | Used for locking and shimming; its carbon signal at ~77.16 ppm serves as a convenient chemical shift reference.[7] |

| Spectral Width (SW) | 0 to 220 ppm | This range comfortably covers all expected carbon signals, from aromatic carbons (~110-150 ppm) to potential carbonyl-like regions.[8][9] |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution for distinguishing closely spaced peaks. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | A sufficient delay is crucial for allowing the carbon nuclei to relax back to equilibrium. Quaternary carbons have longer relaxation times, and a short delay can cause their signals to be suppressed or absent.[8] |

| Number of Scans (NS) | 1024 - 4096 | Due to the low sensitivity of ¹³C, a large number of scans must be co-added to achieve an adequate S/N. The exact number will depend on the sample concentration. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Sensitivity Analysis of Naphthalen-2-yl diphenyl phosphate by Mass Spectrometry

Abstract

This document provides a comprehensive guide for the sensitive and selective analysis of Naphthalen-2-yl diphenyl phosphate (NDPhP), an aryl phosphate ester potentially used as a flame retardant or plasticizer. Given the environmental and health interest in organophosphorus compounds, robust analytical methods are crucial.[1][2] This guide details protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers with the flexibility to adapt the methodology to available instrumentation and specific sample matrices. The protocols cover sample preparation, instrument configuration, data acquisition, and interpretation, including a proposed fragmentation pathway for NDPhP.

Introduction and Principle

Naphthalen-2-yl diphenyl phosphate (CAS 18872-49-6) is an organophosphate ester with a molecular weight of 376.35 g/mol .[3][4] Like other triaryl phosphates, it is of interest due to its potential use as a flame retardant and plasticizer in various commercial products.[5] The environmental prevalence and potential for human exposure to related organophosphorus flame retardants (OPFRs) necessitate highly sensitive analytical methods for their detection and quantification in complex matrices such as consumer products, dust, and environmental samples.[2][6]

Mass spectrometry, coupled with chromatographic separation, offers unparalleled selectivity and sensitivity for this purpose.[7][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for thermally stable and volatile compounds like many OPFRs.[2] Electron Ionization (EI) is typically used, which provides reproducible fragmentation patterns useful for library matching and structural confirmation.[7][9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach is ideal for analyzing a broader range of OPFRs, including less volatile or thermally labile compounds. Electrospray Ionization (ESI) is a common ionization source, which typically forms protonated molecules [M+H]+.[1][10][11] The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[8][12]

This guide presents methodologies for both platforms, emphasizing the rationale behind parameter selection to ensure method robustness and reliability.

Materials and Reagents

-

Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, Water, Hexane, Acetone, and Dichloromethane.

-

Reagents: Formic acid (LC-MS grade), Ammonium fluoride (LC-MS grade), Anhydrous Sodium Sulfate.

-

Standards: Naphthalen-2-yl diphenyl phosphate (NDPhP) analytical standard (Purity ≥97%).[4]

-

Internal Standard (IS): Isotope-labeled Triphenyl phosphate (Triphenyl phosphate-d15) or a similar compound not expected to be in the sample.

-

Solid Phase Extraction (SPE): Polymeric reversed-phase cartridges (e.g., Oasis HLB) for aqueous samples or Florisil cartridges for sample cleanup in organic extracts.[6]

-

Glassware: Silanized glass vials with PTFE-lined caps, volumetric flasks, and pipettes. Glassware should be thoroughly cleaned and baked to remove organic contaminants.[13]

Experimental Protocols

Sample and Standard Preparation

The goal of sample preparation is to efficiently extract NDPhP from the matrix while minimizing interferences. The following is a general workflow adaptable to various matrices like dust or polymer extracts.

Caption: General workflow for NDPhP extraction from a solid matrix.

-

Accurately weigh approximately 50 mg of the homogenized dust sample into a glass centrifuge tube.[14]

-

Spike the sample with a known amount of internal standard (e.g., 50 ng of TPhP-d15).

-

Add 5 mL of a 1:1 (v/v) mixture of hexane and acetone.

-

Vortex the tube for 1 minute, followed by sonication in an ultrasonic water bath for 15 minutes.[14]

-

Centrifuge the sample to pellet the solid material. Decant the supernatant into a clean tube.

-

Repeat the extraction (steps 3-5) two more times, combining the supernatants.

-

Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

-

Cleanup (Optional but Recommended): Pass the concentrated extract through a Florisil SPE cartridge to remove polar interferences.[6]

-

Evaporate the cleaned extract to near dryness and reconstitute in 1 mL of the appropriate solvent (Hexane for GC-MS; 90:10 Acetonitrile/Water for LC-MS).

-

Prepare a primary stock solution of NDPhP (e.g., 100 µg/mL) in a suitable solvent like acetone.

-

Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Spike each calibration standard and a solvent blank with the internal standard at the same concentration used for the samples.

Instrumentation and Conditions

GC-MS is a robust method for analyzing OPFRs.[2][15] A non-polar column is typically used for good peak shape and separation.

| Parameter | Setting | Rationale |

| GC System | Agilent 7890 or equivalent | Standard, reliable platform for environmental analysis.[16] |

| Injector | Split/Splitless, 280 °C | Splitless mode for high sensitivity; high temperature ensures volatilization. |

| Carrier Gas | Helium, Constant Flow ~1.2 mL/min | Inert gas providing good chromatographic efficiency. |

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | Low-bleed stationary phase, ideal for MS, separates based on boiling point. |

| Oven Program | 60°C (hold 2 min), ramp 15°C/min to 310°C, hold 10 min | Gradient program to separate analytes from matrix components.[17] |

| MS System | Quadrupole or Ion Trap | Widely available and provides good sensitivity. |

| Ion Source | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation and library matching.[18] |

| Source Temp. | 230 °C | Standard temperature to maintain ion optics cleanliness. |

| Acquisition | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific m/z values. |

| SIM Ions | See Section 4.1 for proposed ions | Target ions specific to NDPhP and its fragments. |

LC-MS/MS provides excellent sensitivity and is suitable for high-throughput analysis.[1][19]

| Parameter | Setting | Rationale |

| LC System | Agilent 1290, Waters Acquity, or equivalent | High-pressure system for efficient separation with small particle columns. |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Reversed-phase chemistry provides good retention for aryl phosphates. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ESI mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |

| Gradient | Start 40% B, ramp to 95% B over 8 min, hold 2 min | Gradient elution is necessary to separate NDPhP from other OPFRs and matrix. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| MS System | Triple Quadrupole (QqQ) | The gold standard for quantitative analysis using MRM. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for OPFRs, forming [M+H]+.[20] |

| Key Voltages | Capillary: 3.5 kV; Cone: 30 V | Voltages must be optimized for the specific compound and instrument. |

| Gas Flows | Desolvation Gas: ~800 L/hr; Cone Gas: ~50 L/hr | Optimized to ensure efficient desolvation and ion transfer. |

| Acquisition | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity by monitoring specific ion transitions. |

| MRM Transition | See Section 4.1 for proposed transition | Precursor ion (e.g., [M+H]+) to a specific product ion. |

Data Analysis and Interpretation

Proposed Fragmentation of Naphthalen-2-yl diphenyl phosphate

Understanding the fragmentation pattern is key to developing selective SIM (GC-MS) and MRM (LC-MS/MS) methods.[1][21] The structure of NDPhP (C₂₂H₁₇O₄P) has a calculated exact mass of 376.0864.

-

For LC-MS (ESI+): The primary precursor ion will be the protonated molecule, [M+H]⁺ at m/z 377.0937 .

-

For GC-MS (EI): The primary ion will be the molecular ion, M•⁺ at m/z 376.0864 .

The most probable fragmentation pathways involve cleavages at the P-O-Aryl bonds.

Caption: Proposed ESI+ fragmentation pathway for NDPhP.

Proposed MRM Transition (LC-MS/MS):

-

Precursor Ion: m/z 377.1

-

Product Ion (Quantifier): m/z 250.0 (corresponding to the diphenyl phosphate fragment)

-

Product Ion (Qualifier): m/z 283.0 (corresponding to the loss of a phenol group)

Proposed SIM Ions (GC-MS):

-

Target Ion (Quantifier): m/z 376.1 (Molecular Ion)

-

Qualifier Ions: m/z 248.0 (M•⁺ - C₁₀H₈), m/z 282.0 (M•⁺ - C₆H₆O)

Quantification and Quality Control

-

Calibration: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. A linear regression with a correlation coefficient (r²) > 0.995 is required.

-

Method Blank: A solvent blank processed through the entire sample preparation procedure should not contain the analyte at a concentration above the Method Detection Limit (MDL).

-

Laboratory Control Sample (LCS): A clean matrix (e.g., clean sand or foam) spiked with a known concentration of NDPhP should be analyzed with each batch.[13] Recoveries should fall within established limits (e.g., 70-130%).

-

Matrix Spike/Spike Duplicate: Analyze a duplicate pair of a real sample, one of which is spiked with a known amount of analyte, to assess matrix effects and method precision.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this application note provide robust and sensitive frameworks for the analysis of Naphthalen-2-yl diphenyl phosphate. The choice between methods will depend on sample complexity, required sensitivity, and available instrumentation. The proposed fragmentation pathways and instrument parameters serve as a validated starting point for method development. Adherence to the described quality control procedures is essential for generating reliable and defensible data in the analysis of this and other emerging organophosphorus flame retardants.

References

-

Gao, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PubMed Central. Available at: [Link][1][22]

-

Department of Toxic Substances Control. (n.d.). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. DTSC, California EPA. Available at: [Link]

-

Moore, D., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. ACS Publications. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA. Available at: [Link]

-

Wunderlin, J., et al. (2023). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. ACS Publications. Available at: [Link]

-

Furlong, C. E. (2011). Exposure to triaryl phosphates: metabolism and biomarkers of exposure. Journal of Biological Physics and Chemistry. Available at: [Link]

-

Chen, M-H., et al. (2021). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PubMed Central. Available at: [Link]

-